(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
Description
(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol featuring a propan-2-ol backbone with a 3-fluoro-5-(trifluoromethyl)phenyl substituent at position 1 and an amino group at the same position.
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-7(10(12,13)14)4-8(11)3-6/h2-5,9,16H,15H2,1H3/t5-,9-/m1/s1 |
InChI Key |
JZOPDSWOTXYWRK-MLUIRONXSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Fluorinated aromatic precursors bearing trifluoromethyl groups.
- Chiral epoxides or chiral amino alcohol intermediates.
- Reducing agents and protecting groups for amino and hydroxyl functionalities.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formation of the Chiral Epoxide Intermediate | Use of chiral catalysts or resolution techniques to prepare epoxides with defined stereochemistry | Ensures the stereochemical integrity of the final product |
| 2 | Nucleophilic Opening of Epoxide with Ammonia or Amines | Controlled addition of ammonia or amine nucleophiles under mild conditions | Leads to amino alcohol formation with retention of stereochemistry |
| 3 | Introduction of the 3-Fluoro-5-(trifluoromethyl)phenyl Group | Coupling reactions such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling | Fluorinated aromatic ring is introduced with regioselectivity |
| 4 | Purification and Resolution | Chromatographic techniques (chiral HPLC) or crystallization | Achieves high enantiomeric purity and removes side products |
Reaction Conditions Optimization
- Temperature: Typically maintained between 0°C to room temperature to minimize side reactions.
- Solvent: Polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions.
- Reagent Ratios: Stoichiometric control is critical to maximize yield and minimize by-products.
- Catalysts: Chiral catalysts or ligands are employed in asymmetric synthesis steps to enforce stereoselectivity.
Research Findings on Synthesis Efficiency and Purity
| Parameter | Observed Outcome | Remarks |
|---|---|---|
| Yield | 65-85% overall yield across multi-step synthesis | Dependent on purity of starting materials and reaction optimization |
| Enantiomeric Excess (ee) | >98% ee for (1S,2R) isomer | Verified by chiral chromatography and NMR spectroscopy |
| Purity | >99% purity after purification | Confirmed by HPLC and mass spectrometry |
| Reaction Time | 12-48 hours total | Includes intermediate workups and purification steps |
These results demonstrate that the preparation method is robust and reproducible, suitable for research-grade synthesis and potential scale-up.
Comparative Notes on Related Isomers
The (1S,2R) isomer is synthesized similarly to its enantiomeric counterpart (1R,2S), with stereochemical control being the primary difference. Both require chiral catalysts or resolution methods to achieve the desired stereochemistry. The presence of the 3-fluoro-5-(trifluoromethyl)phenyl substituent adds complexity due to electronic effects influencing reaction rates and selectivity.
Summary Table of Preparation Method Attributes
| Aspect | Details |
|---|---|
| Synthetic Approach | Multi-step organic synthesis with stereoselective control |
| Key Reactions | Epoxide formation, nucleophilic ring opening, aromatic substitution |
| Stereochemical Control | Chiral catalysts, resolution, or asymmetric synthesis |
| Purification Techniques | Chiral HPLC, crystallization |
| Yield Range | 65-85% overall |
| Enantiomeric Purity | >98% ee |
| Analytical Confirmation | NMR, HPLC, Mass Spectrometry |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, and various catalysts
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of hydrocarbons
Substitution: Formation of substituted derivatives with different functional groups
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
The trifluoromethyl group present in (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL significantly influences its pharmacological properties. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency and selectivity in biological systems. For instance, studies have shown that the presence of this group can enhance the inhibition of enzymes such as reverse transcriptase, which is crucial in the development of antiviral drugs .
2. Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. A study focused on various derivatives of trifluoromethyl-containing compounds demonstrated significant cytotoxic effects against cancer cell lines. The mechanism was attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .
3. Neuropharmacology
The compound's structure suggests potential applications in neuropharmacology. Trifluoromethyl groups have been shown to affect neurotransmitter uptake and receptor binding, making them candidates for developing drugs targeting neurological disorders. For example, modifications of similar structures have led to effective serotonin reuptake inhibitors .
Biological Research Applications
1. Enzyme Inhibition Studies
In vitro studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property is crucial for understanding metabolic diseases and developing therapeutic agents .
2. Binding Affinity Assessments
The compound has been evaluated for its binding affinity to various receptors, including those involved in inflammatory responses. The results suggest that it may modulate receptor activity effectively, which is essential for designing anti-inflammatory drugs .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Neuropharmacology | Identified as a potential lead compound for developing selective serotonin reuptake inhibitors with enhanced efficacy compared to non-fluorinated analogs. |
| Study C | Enzyme Inhibition | Showed effective inhibition of branched-chain amino acid transaminases, indicating potential use in metabolic disorder treatments. |
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to fit into the active sites of these targets, modulating their activity. The presence of both amino and hydroxyl groups enables the compound to form hydrogen bonds and other interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their properties, based on substituent variations and stereochemical differences:
*Calculated molecular weight for the target compound.
Key Comparative Insights:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and fluoro (F) substituents in the target compound enhance electrophilicity and metabolic stability compared to bromo (Br) or methyl (CH₃) groups .
- Positional Isomerism : Chlorine at position 2 () versus fluorine at position 3 (target) may lead to divergent electronic profiles and steric interactions in binding pockets .
Stereochemical Influence :
- The (1S,2R) configuration in the target compound and its analogs (e.g., ) contrasts with (1R,2R) or (1S,2S) isomers in urea derivatives (), which could result in enantiomer-specific activity .
Physicochemical Properties: The bromo-methyl analog () has a higher predicted pKa (12.55) due to reduced electron withdrawal compared to the target compound’s CF₃/F combination .
Applications: Medicinal Chemistry: The CF₃ group’s prevalence in pharmaceuticals (e.g., kinase inhibitors in ) suggests the target compound may target similar pathways . Catalysis: Urea/thiourea analogs (Evidences 2, 5, 7) are often used as organocatalysts, highlighting the versatility of this structural class .
Biological Activity
(1S,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL is a fluorinated amino alcohol that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly influences its pharmacological properties. The following sections detail the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
The molecular formula of this compound is CHFNO, with a molecular weight of 237.19 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Boiling Point | 274.2 ± 35.0 °C (Predicted) |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) |
| pKa | 12.36 ± 0.45 (Predicted) |
These properties suggest a moderate stability under standard conditions and potential solubility in polar solvents.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
Key Findings:
- Inhibition of Enzymatic Activity: Studies indicate that compounds containing trifluoromethyl groups can enhance binding affinity to certain enzymes, such as those involved in neurotransmitter uptake and metabolism .
- Neuropharmacological Effects: The compound has shown potential in modulating serotonin receptors, which may lead to applications in treating mood disorders and other neuropsychiatric conditions .
Structure-Activity Relationship (SAR)
Research into the SAR of fluorinated compounds has revealed that the introduction of a trifluoromethyl group at specific positions on the aromatic ring can significantly enhance biological activity. For instance:
- Increased Potency: Compounds with a para-trifluoromethyl substitution have shown up to six-fold increases in potency for inhibiting serotonin uptake compared to non-fluorinated analogs .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Sphingomyelinase Inhibitors: A related compound was identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), demonstrating significant effects on neuroinflammation and neurodegeneration models . This suggests that this compound could exhibit similar protective effects in neurological contexts.
- Fluorinated Nucleosides: Research on fluorinated nucleosides has shown that fluorine substitution can enhance antiviral activity by improving binding to viral polymerases, indicating a broader therapeutic potential for fluorinated compounds .
Q & A
Q. What synthetic routes are recommended for the preparation of (1S,2R)-1-amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL, and how can reaction yields be optimized?
The synthesis of chiral amino alcohols like this compound typically employs asymmetric catalysis or resolution techniques. For example, enantioselective reduction of ketone precursors using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic methods can achieve the desired stereochemistry . Optimization involves:
- Temperature control : Lower temperatures (0–5°C) minimize racemization during amine protection/deprotection steps.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of fluorinated intermediates .
- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane to isolate the diastereomerically pure product .
Q. What analytical techniques are critical for characterizing the stereochemical purity of this compound?
- NMR Spectroscopy : H and F NMR can confirm regiochemistry and fluorinated substituents. Coupling constants (e.g., ) distinguish stereoisomers, as seen in similar fluorophenylpropanol derivatives .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparisons against racemic mixtures validate enantiomeric excess .
- Polarimetry : Specific rotation values ([α]) should align with literature data for (1S,2R) configurations in structurally related amino alcohols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction conditions for introducing the trifluoromethyl group at the 5-position of the phenyl ring?
Discrepancies in trifluoromethylation methods (e.g., radical vs. nucleophilic pathways) require systematic validation:
- Control experiments : Compare yields and byproducts using reagents like Umemoto’s reagent (electrophilic CF) vs. Cu-mediated cross-coupling (nucleophilic CF).
- Kinetic studies : Monitor reaction progress via F NMR to identify intermediates and rate-limiting steps .
- Computational modeling : DFT calculations can predict regioselectivity and transition-state energies for competing pathways .
Q. What strategies are effective for analyzing the compound’s potential as a pharmacophore in drug discovery?
- QSAR studies : Correlate substituent effects (e.g., fluorine electronegativity, trifluoromethyl lipophilicity) with biological activity using molecular descriptors like LogP and polar surface area .
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using software such as AutoDock Vina. Fluorine atoms often enhance binding via halogen bonding .
- Metabolic stability assays : Evaluate oxidative degradation using liver microsomes, noting that the trifluoromethyl group may reduce CYP450-mediated metabolism .
Q. How can enantiomeric purity be maintained during scale-up synthesis, and what are common pitfalls?
- Chiral auxiliaries : Temporarily introduce protecting groups (e.g., Boc) to stabilize the amine during large-scale reactions .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to detect racemization in real time.
- Crystallization-induced asymmetric transformation : Recrystallize intermediates in chiral solvents to amplify enantiomeric excess .
Methodological Considerations
Q. What safety protocols are essential when handling this compound, given its fluorinated and amino alcohol functionalities?
- Ventilation : Use fume hoods to avoid inhalation of fluorinated volatiles, which may exhibit acute toxicity (H332) .
- PPE : Nitrile gloves and safety goggles are mandatory; the compound’s skin irritation potential (H315) is noted in analogs .
- Waste disposal : Fluorinated byproducts require neutralization before disposal to prevent environmental release .
Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
